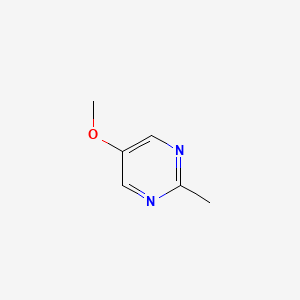

5-Methoxy-2-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine derivatives are of paramount importance in the field of medicinal chemistry and drug discovery. nih.govbohrium.com This significance stems from their presence as a core structural motif in a vast array of biologically active molecules, both natural and synthetic. ignited.inresearchgate.net

The pyrimidine ring is a fundamental component of nucleic acids, with cytosine, thymine, and uracil (B121893) being key pyrimidine bases in DNA and RNA. researchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine analogues for therapeutic applications. researchgate.netjetir.org Consequently, pyrimidine derivatives have been developed to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. ignited.injetir.org The versatility of the pyrimidine scaffold allows for diverse structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. bohrium.com

Structural Classification and Nomenclature of Substituted Pyrimidines

The nomenclature of pyrimidines follows established IUPAC guidelines for heterocyclic compounds. wikipedia.orgqmul.ac.uk The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. For 5-Methoxy-2-methylpyrimidine, the nitrogen atoms are at positions 1 and 3.

Substituted pyrimidines are classified based on the nature and position of the substituent groups on the pyrimidine ring. wolfram.com The presence of functional groups such as methoxy (B1213986) and methyl groups defines the specific properties of the derivative. For instance, the introduction of a methoxy group can alter the electronic distribution within the ring and influence its reactivity in nucleophilic substitution reactions.

A systematic approach to naming ensures clarity and avoids ambiguity. For example, the IUPAC name for this compound explicitly defines the parent heterocycle (pyrimidine) and the identity and location of its substituents. Tautomerism can sometimes complicate nomenclature, particularly with hydroxyl-substituted pyrimidines, which often exist predominantly in their keto (pyrimidone) forms. wikipedia.org

| Compound Name | Parent Heterocycle | Substituents | Positions |

| This compound | Pyrimidine | Methoxy, Methyl | 5, 2 |

| Cytosine | Pyrimidine | Amino, Oxo | 4, 2 |

| Thymine | Pyrimidine | Methyl, Dioxo | 5, 2, 4 |

| Uracil | Pyrimidine | Dioxo | 2, 4 |

Overview of Research Trajectories for Methoxy- and Methyl-Substituted Pyrimidines

Research into methoxy- and methyl-substituted pyrimidines is driven by the desire to create novel compounds with tailored properties for various applications, particularly in medicinal chemistry and materials science.

The introduction of a methoxy group onto a pyrimidine ring has been shown to modulate biological activity. Studies have indicated that the presence of methoxy groups can enhance the inhibitory potential of certain molecules against specific biological targets. frontiersin.org For instance, the substitution of methoxy groups on pyrrolo[2,3-d]pyrimidine derivatives has been found to increase their inhibitory activity against Epidermal Growth Factor Receptor (EGFR). frontiersin.org The synthesis of various methoxy-substituted pyrimidines is an active area of research, with methods being developed for their efficient preparation. beilstein-journals.org

Similarly, the incorporation of a methyl group can significantly impact the properties of pyrimidine derivatives. The addition of a methyl group has been shown to curb metabolism in certain pyrido[3,4-d]pyrimidine (B3350098) inhibitors, leading to improved pharmacokinetic profiles. acs.orgnih.gov This has important implications for drug design, as it can enhance the in vivo efficacy of a compound. Research has explored the synthesis and structural characterization of various C-5 and C-6 alkyl-substituted pyrimidines, providing insights into their chemical behavior. researchgate.net

The combination of both methoxy and methyl substituents on the pyrimidine ring, as seen in this compound and its isomers, presents a rich area for chemical exploration. The interplay between these two functional groups can lead to unique electronic and steric properties, influencing the molecule's reactivity and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-3-6(9-2)4-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFVQGNPPLLLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Methylpyrimidine and Its Key Derivatives

Established Synthetic Routes for Pyrimidine (B1678525) Ring Construction with Methoxy (B1213986) and Methyl Substituents

The construction of the pyrimidine ring is the cornerstone of synthesizing 5-methoxy-2-methylpyrimidine. Classical and modern methods typically involve the formation of the N1-C2-N3 fragment by condensation with a three-carbon unit.

The most prevalent method for pyrimidine synthesis is the condensation reaction between a compound containing an N-C-N unit (like an amidine) and a 1,3-dielectrophilic three-carbon component (such as a β-dicarbonyl compound). This approach, known as the Pinner synthesis, is highly versatile for creating substituted pyrimidines. wikipedia.orgslideshare.net

To synthesize the this compound core, the Pinner reaction would involve the condensation of acetamidine (B91507) hydrochloride (providing the 2-methyl group) with a methoxy-substituted 1,3-dicarbonyl equivalent. A suitable three-carbon precursor would be methoxymalondialdehyde or its synthetic equivalent. The reaction proceeds via a base- or acid-catalyzed cyclocondensation, where the amidine nucleophilically attacks the carbonyl carbons, followed by dehydration to form the aromatic pyrimidine ring.

A general representation of this reaction is as follows:

N-C-N Component : Acetamidine

C-C-C Component : Methoxy-substituted 1,3-dicarbonyl compound

Catalyst : Typically a base like sodium ethoxide or a mineral acid. slideshare.net

The reaction conditions for these types of condensations are well-documented and can be adapted for specific substrates, as shown in the table below.

| N-C-N Reagent | C-C-C Reagent | Catalyst/Solvent | Product Type | Ref |

| Amidines | β-Keto esters | Base (e.g., NaOEt) | Substituted Pyrimidinones (B12756618) | slideshare.net |

| Guanidine | Chalcones | NaOH / Ethanol | 2-Aminopyrimidines | heteroletters.org |

| Formamide | 4,4-Dimethoxy-2-butanone | N/A | 4-Methylpyrimidine (B18481) | wikipedia.org |

| Acetamidine | Methoxy-malondialdehyde | NaOEt / Ethanol | This compound | Principle |

Alternative strategies involve the cyclization of suitably functionalized acyclic precursors. These methods offer different pathways to the pyrimidine core and can be advantageous when specific precursors are more accessible. A notable modern approach is the samarium chloride-catalyzed cyclization of β-formyl enamides with urea, which serves as the N-C-N source, under microwave irradiation. organic-chemistry.org This method provides an efficient route to 2,5,6-trisubstituted pyrimidines. organic-chemistry.org

For the synthesis of this compound, a hypothetical precursor like a β-formyl enamide incorporating the required methoxy and methyl groups could be cyclized. The reaction mechanism involves the activation of the formyl group by the Lewis acidic samarium catalyst, facilitating the intramolecular attack by the enamide nitrogen and subsequent ring closure and aromatization.

Targeted Introduction of Methoxy and Methyl Groups at Specific Pyrimidine Positions

Instead of constructing the ring with all substituents in place, a common strategy involves the synthesis of a pyrimidine core followed by the regioselective introduction of the desired functional groups.

The 5-methoxy group can be installed via etherification of a 5-hydroxypyrimidine (B18772) precursor. This strategy relies on the availability of 2-methyl-5-hydroxypyrimidine, which can be synthesized or obtained commercially. guiding-bio.com The etherification is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then reacts with a methylating agent.

Common reagents for this transformation include:

Base : Sodium hydride (NaH), potassium carbonate (K₂CO₃), or caesium carbonate (Cs₂CO₃).

Methylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Recent studies have shown that using Cs₂CO₃ in a solvent like dimethylformamide (DMF) can achieve highly regioselective O-alkylation of pyrimidinones under mild, catalyst-free conditions. rsc.org A patent also describes the etherification of a 5-hydroxypyrimidine derivative with a halo-alkane in the presence of a base to yield the corresponding 5-alkoxy-pyrimidine. google.com

| Precursor | Reagents | Conditions | Product | Ref |

| 4,6-Diphenylpyrimidin-2(1H)-one | Alkyl halides, Cs₂CO₃, DMF | Mild, catalyst-free | 2-Alkoxy-4,6-diphenylpyrimidine | rsc.org |

| 2-Acylamino-5-hydroxypyrimidine | 2-Chloroethylmethyl sulfide (B99878), Base | 70-100 °C | 2-Acylamino-5-[2-(methylthio)ethoxy]pyrimidine | google.com |

| 2-Methyl-5-hydroxypyrimidine | CH₃I, NaH, THF | 0 °C to RT | This compound | Principle |

Introducing a methyl group at the C2 position can be accomplished through modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The most common approach involves the use of a 2-halopyrimidine as an electrophilic partner.

A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. A precursor such as 2-chloro-5-methoxypyrimidine (B1297454) can be coupled with a methyl-boron reagent, like trimethylboroxine (B150302) or methylboronic acid, in the presence of a palladium catalyst and a suitable ligand.

Recent research has demonstrated the palladium-catalyzed methylation of aryl and heteroaryl boronate esters using iodomethane (B122720) as the methyl source. escholarship.org This allows for a tandem sequence where a C-H borylation of a pyrimidine could be followed by methylation. Another study highlights the Suzuki coupling of 2-chloropyridine (B119429) with arylboronic acids, establishing a precedent for C-C bond formation at the C2 position of a nitrogen-containing heterocycle. researchgate.net

Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound, where other positions on the ring are functionalized, requires highly regioselective methods. The differential reactivity of the positions on the pyrimidine ring (C2, C4/C6, C5) allows for sequential and controlled introduction of various substituents.

For example, starting with a multiply halogenated pyrimidine like 2,4-dichloro-5-methoxypyrimidine (B27636) allows for selective functionalization. The C4 and C2 positions are more electrophilic than C5 and can react sequentially with nucleophiles. Palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings are particularly effective. Studies on 2,4-dichloropyrimidines have shown that Suzuki coupling can be directed preferentially to the C4 position under specific microwave-assisted conditions, leaving the C2-chloro substituent available for subsequent modification. mdpi.com

Another advanced strategy involves directed metalation. Using specific bases like TMP-Mg/Zn amides in the presence of a Lewis acid (BF₃·OEt₂), it is possible to selectively deprotonate and functionalize the C2 position of pyrimidines, regardless of the existing substitution pattern. thieme-connect.com This allows for the introduction of a wide range of electrophiles at a specific site, providing a powerful route to complex analogues.

By combining these regioselective techniques, a diverse library of analogues can be constructed from a common intermediate. For instance, a 2-chloro-5-methoxypyrimidine can be first methylated at C2 via Suzuki coupling, and if a leaving group is present at C4 (e.g., 2,4-dichloro-5-methoxypyrimidine as starting material), that position can then be targeted with a different nucleophile (e.g., an amine in a Buchwald-Hartwig reaction) to create a 2,4,5-trisubstituted pyrimidine analogue.

Control of Substitution Patterns During Pyrimidine Functionalization

Controlling the regioselectivity of functionalization is a significant challenge in pyrimidine chemistry due to the electronic properties of the heterocyclic ring. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, influences the positions at which substituents can be introduced. smolecule.com

The inherent electronic properties of pyrimidines direct the regioselectivity of functionalization reactions. smolecule.com For instance, the pyrimidine ring generally favors nucleophilic attack at the pyrimidine portion of the molecule. mdpi.com Strategies to overcome the inherent challenges of regioselective modification often involve the temporary conversion of the pyrimidine into an electron-rich intermediate. This can be achieved through dearomatization-rearomatization sequences, which enable regioselective electrophilic functionalization under mild conditions. smolecule.com

A notable strategy involves a mechanism-based reagent design for the C2-selective amination of pyrimidines. This method proceeds through the in situ formation of pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. This approach demonstrates high selectivity and is compatible with sensitive functional groups. researchgate.net The choice of solvent can also play a crucial role in directing substitution. For example, in certain pyrimidine syntheses, 1,4-dioxane (B91453) has been found to favor the formation of O-substituted products, whereas dimethyl sulfoxide (B87167) promotes the formation of N-substituted pyrimidines, showcasing a solvent-controlled divergent synthesis approach. smolecule.com

Table 1: Strategies for Regioselective Pyrimidine Functionalization

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Dearomatization-Rearomatization | Temporary conversion of the pyrimidine into an electron-rich intermediate to direct electrophilic functionalization. | Enables meta-selective functionalization under mild conditions. | smolecule.com |

| Mechanism-Based Reagent Design | In situ formation of pyrimidinyl iminium salts to achieve C2-selective amination. | High site-selectivity for introducing amine groups. | researchgate.net |

| Solvent-Controlled Divergence | Utilizing different solvents to favor O- or N-substitution on the pyrimidine ring. | Allows for rational tuning of regioselectivity by solvent choice. | smolecule.com |

Stereochemical Considerations in Pyrimidine Derivatization

While this compound itself is an achiral molecule, its derivatization often leads to the formation of chiral centers, making stereochemical control a critical aspect of the synthesis. The three-dimensional arrangement of atoms in these derivatives can profoundly impact their biological activity. nih.gov

The synthesis of pyrimidine derivatives with specific stereochemistry often requires the use of chiral starting materials or stereoselective reactions. For example, pyrrolo[2,3-d]pyrimidine isodideoxynucleosides with specific (S,S)-stereochemistry have been prepared from D-xylose, a chiral starting material. tandfonline.com In the synthesis of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were observed for biological receptor binding. The L-tryptophan moiety and the 4a,5-trans disposition of the bicyclic system were found to be essential for potency and selectivity. nih.gov

Table 2: Examples of Stereochemical Control in Pyrimidine Synthesis

| Approach | Description | Outcome | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of a chiral starting material like D-xylose. | Synthesis of pyrrolo[2,3-d]pyrimidine nucleosides with defined (S,S)-stereochemistry. | tandfonline.com |

| Diastereoselective Synthesis | Control of relative stereochemistry during ring formation. | Essential 4a,5-trans disposition for high-affinity binding in perhydropyrido[1,2-c]pyrimidines. | nih.gov |

| Stereospecific Radical Cyclization | Free-radical cyclization of a diene substituted with a nucleic acid base. | Formation of a carbocyclic nucleoside analogue with all-cis substituents. | acs.org |

Catalytic Approaches in the Synthesis of Methoxy-Methyl Pyrimidines

Catalysis offers powerful and efficient routes for both the construction of the pyrimidine skeleton and its subsequent modification. Transition metal catalysis and organocatalysis are two prominent fields that have significantly advanced the synthesis of complex pyrimidine derivatives.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. acs.orgnih.gov These reactions typically involve the oxidative addition of a pyrimidine halide or triflate to a low-valent transition metal, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the functionalized product. acs.orgnih.gov

Palladium-catalyzed reactions are particularly prevalent. For instance, the arylation at the C5 position of pyrimidine nucleosides has been extensively achieved through methods like the Suzuki coupling reaction. researchgate.net Direct C-H bond functionalization represents a more atom-efficient approach, eliminating the need for pre-functionalized organometallic substrates. mdpi.comnih.gov For example, Pd/Cu-catalyzed direct C-H arylation of nucleoside bases with aryl halides has been developed, offering an efficient route to modified nucleosides. mdpi.comnih.gov The Negishi coupling, utilizing organozinc reagents, has also been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides. acs.org

Table 3: Transition Metal-Catalyzed Reactions for Pyrimidine Functionalization

| Reaction Type | Catalyst System (Example) | Application | Key Feature | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylation at C5 of uracil (B121893) ring | Well-established for C-C bond formation | researchgate.net |

| Direct C-H Arylation | Pd(OH)₂/C / CuI | C8-arylation of adenine, C5/C6 of uracil | Avoids pre-functionalization of the heterocycle | mdpi.comnih.gov |

| Negishi Coupling | Pd(Pt-Bu₃)₂ | Synthesis of 5-fluoroalkylated pyrimidine nucleosides | Utilizes alkylzinc reagents | acs.orgnih.gov |

| Sonogashira Coupling | Cu/Pd co-catalysis | Introduction of alkyne functionalities | Direct access to alkyne-substituted pyrimidines | smolecule.com |

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful and sustainable strategy for synthesizing pyrimidine derivatives. conicet.gov.ar This approach often provides mild reaction conditions and high selectivity. conicet.gov.ar

For example, pyrrolidine (B122466) and silica-immobilized piperazine (B1678402) have been used as amine-based organocatalysts for the C-C bond formation in the synthesis of novel purine (B94841) and pyrimidine acyclic nucleosides. conicet.gov.arconicet.gov.ar These catalysts facilitate aldol-type reactions between aldehyde-containing nucleobases and ketones. conicet.gov.ar Another significant application is the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol triphenylsilyl ether. This reaction, followed by reduction, yields chiral acyclic pyrimidine nucleosides in good yields and with excellent enantioselectivities (91-98% ee). nih.govrsc.org Furthermore, 2-aminoethanesulfonic acid in water has been employed as a recyclable organocatalyst for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines, highlighting the potential for environmentally compatible synthetic processes. tandfonline.com

Table 4: Organocatalytic Approaches in Pyrimidine Synthesis

| Reaction Type | Organocatalyst (Example) | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Aldol-type Reaction | Pyrrolidine, Silica-immobilized piperazine | Acyclic nucleosides | C-C bond formation under mild conditions | conicet.gov.arconicet.gov.ar |

| Aza-Michael Reaction | Diarylprolinol triphenylsilyl ether | Chiral acyclic pyrimidine nucleosides | High enantioselectivity (91-98% ee) | nih.govrsc.org |

| One-pot, Three-component Reaction | 2-Aminoethanesulfonic acid | Dihydropyrido[2,3-d]pyrimidines | Green reaction medium (water), catalyst is reusable | tandfonline.com |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning a synthetic route from a laboratory discovery to a large-scale industrial process requires meticulous optimization of all reaction parameters to ensure efficiency, cost-effectiveness, and environmental sustainability. nih.gov Even at the laboratory scale, optimizing these parameters is crucial for maximizing yield and purity.

The optimization of reaction conditions involves a systematic study of variables such as solvent, temperature, catalyst loading, and the nature of the base. For the synthesis of substituted pyrimidines via a nickel-catalyzed dehydrogenative annulation, a variety of solvents and bases were screened. acs.org Toluene was identified as the optimal solvent and Cs₂CO₃ as the most effective base, significantly improving the product yield compared to other combinations. acs.org

Table 5: Optimization of Parameters in Laboratory Scale Pyrimidine Synthesis

| Parameter | Example Study | Optimal Condition | Effect on Reaction | Reference |

|---|---|---|---|---|

| Solvent | Nickel-catalyzed dehydrogenative annulation | Toluene | Improved yield of 2,4,6-triphenylpyrimidine (B189489) compared to xylene. | acs.org |

| Base | Nickel-catalyzed dehydrogenative annulation | Cs₂CO₃ | Higher product conversion compared to KOH, K₂CO₃, or K₃PO₄. | acs.org |

| Temperature | General pyrimidine synthesis | 60-70°C | Avoids side reactions and product decomposition observed at >100°C. | smolecule.com |

| Catalyst Loading | Palladium-catalyzed intramolecular coupling | 5 mol% | Successful scale-up to 1 mmol with good yield. | researchgate.net |

| Oxidant/Reagent Stoichiometry | Regioselective iodination | 1.0 equivalent of KI with PIDA | Decreased yield observed with lower equivalents of KI. | rsc.org |

Reaction Chemistry and Mechanistic Investigations of 5 Methoxy 2 Methylpyrimidine Systems

Reactivity Profiles of the Pyrimidine (B1678525) Nucleus with Methoxy (B1213986) and Methyl Substituents

The electron-donating methoxy group and the weakly activating methyl group at positions 5 and 2, respectively, modulate the electron density of the pyrimidine ring, influencing its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging compared to benzene. However, the presence of activating groups like methoxy can facilitate such reactions. The methoxy group is an ortho, para-director. mnstate.edu In 5-methoxy-2-methylpyrimidine, the 4- and 6-positions are activated towards electrophilic attack.

Nitration of substituted pyrimidines is a known EAS reaction. For instance, 4,6-dimethoxypyrimidine (B185312) can be nitrated at the 5-position. oregonstate.edu While specific studies on the direct nitration of this compound are not prevalent, related structures suggest that an incoming electrophile would likely target the activated positions. For example, nitration of 5-methoxy-2-methylpyridine (B1356525) places the nitro group at the 3-position, ortho to the methoxy group. vulcanchem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Related Heterocycles

| Substrate | Reagents | Product | Reference |

| 4,6-Dimethoxypyrimidine | Nitrating agent | 4,6-Dimethoxy-5-nitropyrimidine | oregonstate.edu |

| 5-Methoxy-2-methylpyridine | Nitrating agent | 5-Methoxy-2-methyl-3-nitropyridine | vulcanchem.com |

Nucleophilic Aromatic Substitution Reactions of Pyrimidine Halides

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidines, particularly when substituted with good leaving groups like halogens. masterorganicchemistry.com The rate and regioselectivity of SNAr reactions are highly dependent on the position of the halogen and the nature of the other substituents on the ring. rsc.org

In derivatives of this compound, such as 4,6-dichloro-5-methoxy-2-methylpyrimidine, the chlorine atoms at the 4- and 6-positions are susceptible to displacement by various nucleophiles. bldpharm.com The chlorine atoms can be substituted by nucleophiles like amines or thiols. For instance, 2-chloro-5-methoxy-4-methylpyrimidine (B2375250) undergoes nucleophilic substitution where the chlorine at the C2 position is replaced by nucleophiles such as amines, thiols, or alkoxides.

The reactivity of halogenated pyrimidines in SNAr reactions is influenced by the electronic effects of the substituents. The methoxy group can influence the reaction rate and regioselectivity. For example, in the reaction of 2-chloro-5-methoxypyridine (B151447) with benzyl (B1604629) alkoxide, the methoxy group affects the free energy of activation. rsc.orgchemrxiv.org

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | Not specified | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | researchgate.net |

| 2-Chloro-4,5-diaminopyrimidine | Sodium methoxide (B1231860) (NaOMe) | DMF or DMSO, 120–130°C | 2-Methoxy-4,5-diaminopyrimidine | |

| 2-Chloro-5-methoxy-4-methylpyrimidine | Amines, thiols, or alkoxides | Not specified | Substituted pyrimidine derivative |

Addition Reactions Involving Pyrimidine Double Bonds

The double bonds within the pyrimidine ring can undergo addition reactions, although this is less common than substitution. 1,3-dipolar cycloaddition reactions represent a method for constructing fused heterocyclic systems. For instance, benzonitrile (B105546) oxide can react with methoxypyrimidines. semanticscholar.org The reaction with 2-methoxypyrimidine (B189612) primarily leads to a cycloadduct at the C=N double bond, which can then rearrange. semanticscholar.org Addition to the C5=C6 double bond occurs to a lesser extent. semanticscholar.org

Transformations of the Methoxy Group at the 5-Position

The methoxy group at the 5-position is a key functional handle that can be subjected to various chemical transformations, allowing for the synthesis of diverse pyrimidine derivatives.

Demethylation and Ether Cleavage Reactions

Cleavage of the aryl-O-CH₃ bond is a common transformation. wikipedia.org This can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). libretexts.orgnih.gov The reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group (SN2) or formation of a carbocation if the alkyl group is tertiary (SN1). wikipedia.orglibretexts.org For aryl methyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to SN2 attack. libretexts.org

A patented method describes the cleavage of 2-loweralkyl-4-amino-5-methoxymethyl pyrimidines using an alkylpyridine hydrochloride in the presence of excess hydrogen chloride at elevated temperatures. google.com While this example involves a methoxymethyl group, the principle of ether cleavage is relevant.

Table 3: Reagents for Aryl Methyl Ether Cleavage

| Reagent | Mechanism | Products from Aryl Methyl Ether | Reference |

| HBr, HI | SN2 | Phenol + Methyl Halide | libretexts.org |

| BBr₃ | Lewis Acid Catalyzed | Phenol + Methyl Bromide | nih.govorgsyn.org |

| Alkylpyridine HCl / excess HCl | Acid Catalyzed | Corresponding alcohol/chloride | google.com |

Conversion to Other Oxygenated Functionalities

The methoxy group can be a precursor to other oxygen-containing functional groups. For example, hydrolysis of a methoxy group to a hydroxyl group can occur under certain conditions, although this is more typical for activated systems or through multi-step sequences involving demethylation first. The resulting hydroxyl group at the 5-position would render the pyrimidine a pyrimidone tautomer. The conversion of a methoxy group to a hydroxyl group is a key step in the synthesis of various biologically active compounds. nih.gov

Reactivity of the Methyl Group at the 2-Position

The methyl group at the 2-position of the pyrimidine ring, while generally stable, can be activated for various chemical transformations. Its reactivity is influenced by the electronic nature of the pyrimidine ring and the presence of other substituents.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of 2-methylpyrimidine (B1581581) derivatives can undergo oxidation and halogenation under specific reaction conditions.

Oxidation: The oxidation of substituted pyrimidines can lead to a variety of products, including N-oxides and ring-contracted imidazoles. clockss.org For instance, the oxidation of 2-methyl-4-phenylpyrimidine (B1583994) with hydrogen peroxide in glacial acetic acid yields 2-methyl-4-phenylpyrimidine 1-oxide, along with 2-methyl-4-phenylimidazole and benzoic acid. clockss.org The use of peracetic acid has been shown to generally provide higher yields of the desired N-oxides compared to m-chloroperbenzoic acid (MCPBA). cdnsciencepub.com In some cases, the initially formed N-oxide can undergo further reactions. For example, the oxidation of 2-methyl-5-phenylpyrimidine (B3261769) can yield 2-methyl-5-phenyl-4-pyrimidinone and 2-methyl-5-phenylpyrimidine 1-oxide. clockss.org The oxidation of the methylthio group in Ethyl-2-(methylthio) pyrimidine-5-carboxylate by potassium dichromate in an acidic medium has also been studied, with the reaction showing first-order dependence on both the pyrimidine derivative and the oxidant. internationaljournalcorner.com

Halogenation: The direct halogenation of the methyl group on a pyrimidine ring is less commonly reported compared to halogenation of the ring itself. However, methods for the halogenation of pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core, have been developed. These methods often utilize hypervalent iodine(III) reagents or potassium persulfate (K₂S₂O₈) to facilitate regioselective halogenation at the C3 position. rsc.orgacs.orgnih.gov For example, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) can be iodinated, brominated, or chlorinated at the C3 position with good yields using potassium halides and an oxidant. rsc.org These methodologies highlight the potential for functionalizing positions adjacent to the fused ring system, which could be conceptually extended to the methyl group on the pyrimidine ring under appropriate conditions.

Proton Abstraction and Anionic Reactivity of the Methyl Group

The methyl group at the 2-position of the pyrimidine ring can be deprotonated by a strong base to form a carbanion. This anionic species is a potent nucleophile and can participate in various reactions. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyrimidine ring.

The generation of anions from substituted pyrimidines in strongly basic media, such as potassium amide in liquid ammonia, has been studied. wur.nl These studies have revealed insights into the electronic structure and reactivity of these anionic species. For example, the non-equivalence of protons in the methyl group of the anion of 4-methylpyrimidine (B18481) indicates a significant double bond character between the exocyclic carbon and the ring, suggesting delocalization of the negative charge into the pyrimidine ring. wur.nl

The reactivity of such anions is exemplified by their use in nucleophilic substitution reactions. Although direct examples involving the anion of this compound are scarce in the provided context, the principles of anionic reactivity are well-established. The generated carbanion can react with various electrophiles, allowing for the introduction of new functional groups at the methyl position. The influence of the counter-ion (anion) on the reactivity and spectroscopic features of related heterocyclic cations has been noted, suggesting that the choice of base and solvent system can be crucial in controlling the outcome of these reactions. rsc.orgnih.gov

Reaction Mechanisms of Pyrimidine Ring Transformations

The pyrimidine ring can undergo a variety of transformations, leading to the formation of other heterocyclic or even carbocyclic systems. These reactions often proceed through complex mechanisms involving ring-opening and ring-closing steps.

Elucidation of Reaction Pathways and Intermediates

The transformation of pyrimidines into other ring systems often involves the initial attack of a nucleophile, leading to the formation of an adduct, followed by ring opening and subsequent recyclization.

One of the most well-known rearrangements is the Dimroth rearrangement , which involves the isomerization of heterocycles through the relocation of two heteroatoms via ring opening and closure. nih.govwikipedia.org The rate of the Dimroth rearrangement is often dependent on the pH of the reaction medium and the nature of the substituents on the pyrimidine ring. nih.gov For instance, electron-withdrawing groups can facilitate the opening of the ring. nih.gov The mechanism typically involves protonation of a ring nitrogen, followed by ring opening to an intermediate, tautomerization, and subsequent ring closure to form the rearranged product. nih.gov

Ring transformations of pyrimidines to pyridines have also been observed. For example, 5-nitropyrimidines can react with α-phenylacetamidines to form 2-aminopyridine (B139424) derivatives. acs.orgurfu.ru These reactions can proceed through different pathways, involving the replacement of either the N1-C2-N3 or N1-C2 fragment of the pyrimidine ring. urfu.ru The formation of 1,3- and 1,4-cycloadducts as possible intermediates in these transformations has been discussed. acs.orgurfu.ru

The transformation of 1,3-oxazine-2,4-diones into pyrimidines has been studied, and the intermediates in this ring transformation have been isolated and their structures determined. The reaction with hydrazine (B178648) hydrate (B1144303) at room temperature yields 6-hydroxy-5,6-dihydrouracils. rsc.orgrsc.org

Computational studies have been employed to elucidate the reaction pathways of pyrimidine ring-opening. researchgate.net These studies, combined with experimental observations, have helped to propose plausible mechanisms for these complex transformations. For example, the transformation of a pyrimidine into a vinamidinium salt is proposed to begin with the nucleophilic attack of a secondary amine at the C6 position, leading to ring opening to form an aza-Zincke imine intermediate. researchgate.net

Kinetic Studies of Pyrimidine Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of pyrimidine reactions. The rearrangement of isopyrimidines to pyrimidines has been studied using pulse radiolysis. rsc.org The rearrangement of isouracil to uracil (B121893) is found to be proton-catalyzed, with a spontaneous reaction observed around pH 7. rsc.org The rate of this rearrangement is significantly affected by pH, with the deprotonated isouracil anion rearranging much more slowly. rsc.org

The thermal rearrangement of substituted 2- and 4-alkoxypyrimidines has also been investigated. publish.csiro.au The rates of these isomerizations can be conveniently measured by changes in their ultraviolet spectra. It was found that derivatives with electron-withdrawing groups, such as bromo and especially nitro, rearrange much more quickly than the parent alkoxypyrimidines, while C-methyl derivatives rearrange more slowly. publish.csiro.au A qualitative correlation has been observed between the rate of rearrangement and the basic pKa value of the methoxypyrimidine, with the rate increasing as the pKa value falls. publish.csiro.au

Kinetic studies on the oxidation of pyrimidine derivatives, such as the oxidation of Ethyl-2-(methylthio) pyrimidine-5-carboxylate with potassium dichromate, have shown the reaction to be first order with respect to both the pyrimidine substrate and the oxidizing agent. internationaljournalcorner.com

The kinetics of reactions of pyrimidine nucleoside monophosphates under acidic and neutral conditions have also been studied, revealing concurrent phosphate (B84403) migration, dephosphorylation, and deamination. researchgate.net Furthermore, kinetic studies of pyrimidine nucleoside monophosphate kinase have indicated the formation of a ternary complex with a random order of substrate addition. nih.gov

Rearrangement Reactions Involving Substituted Pyrimidines

Substituted pyrimidines can undergo various rearrangement reactions, often leading to isomeric products or entirely new heterocyclic systems.

The Dimroth rearrangement is a prominent example, involving the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org This rearrangement is not limited to triazoles and is a general process for many nitrogen-containing heterocyclic systems, including pyrimidines. nih.gov The reaction conditions, such as pH, and the nature of the substituents significantly influence the course and rate of the rearrangement. nih.gov For example, the Dimroth rearrangement of certain 1-alkyl-2-iminopyrimidines proceeds through the addition of water, followed by ring-opening to an aminoaldehyde and subsequent ring closure. wikipedia.org

Thermal rearrangements of alkoxypyrimidines to their N-alkyl isomers are another important class of reactions. publish.csiro.au For instance, heating 2- and 4-methoxypyrimidines and their derivatives can lead to the formation of the corresponding N-methyl-oxopyrimidines. rsc.org The rates of these rearrangements are influenced by the substituents on the pyrimidine ring. A study on 5-(p-substituted phenyl)-2-methoxypyrimidines showed a linear relationship between the logarithm of the rate constant and the Hammett σ values of the para-substituents on the phenyl group. rsc.org

The Fischer-Hepp type rearrangement has also been observed in pyrimidines. beilstein-journals.org In this reaction, a N-nitroso group on an aminopyrimidine can migrate to the C-5 position of the pyrimidine ring upon treatment with aqueous sulfuric acid. The success of this rearrangement is highly dependent on the structure of the pyrimidine, requiring activation of the ring by multiple electron-donating groups. beilstein-journals.org

Furthermore, metal carbonyl mediated rearrangements of 5-(2-oxoalkyl)-1,2,4-oxadiazoles can lead to the synthesis of fully substituted pyrimidines. rsc.org This method allows for the preparation of 6-oxo-1,6-dihydropyrimidine-5-carboxylates with various substituents.

A divergent synthetic pathway for pyrimidine-embedded medium-sized azacycles has been developed through an N-quaternizing strategy, which involves complex ring-rearrangement pathways. rsc.org

Studies on Pyrimidine N-oxide Rearrangements

The N-oxides of pyrimidine derivatives are versatile intermediates in organic synthesis, capable of undergoing various rearrangements to afford functionalized pyrimidine cores. One of the notable rearrangements is the Boekelheide rearrangement, which has been a subject of both experimental and computational investigation. This rearrangement typically involves the reaction of a heterocyclic N-oxide bearing a methyl group adjacent to the N-oxide function with an anhydride (B1165640), leading to the formation of a hydroxymethyl or acetoxymethyl derivative.

A detailed study on the Boekelheide rearrangement of a model pyrimidine N-oxide, specifically 2-benzyl-4-tert-butyl-5-methoxy-6-methylpyrimidine 1-oxide, with acetic anhydride has provided significant mechanistic insights. acs.orgoiccpress.com This reaction is not a simple, high-yielding transformation but is accompanied by the formation of several side products. The expected product, the 4-acetoxymethyl-substituted pyrimidine, is formed alongside other derivatives resulting from radical intermediates. acs.orgoiccpress.com The conditions for this rearrangement can be varied, and the use of different carboxylic acid anhydrides has been shown to influence the product distribution, confirming the involvement of radical pathways. acs.orgoiccpress.com

The generally accepted mechanism for the Boekelheide rearrangement begins with the O-acylation of the pyrimidine N-oxide by the anhydride. This is followed by a deprotonation of the adjacent methyl group to form an exo-methylene intermediate. This key intermediate can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the final product. beilstein-journals.org However, computational and experimental evidence, such as the trapping of radical species with TEMPO and the incorporation of solvent fragments into the products, strongly suggests that a stepwise pathway involving radical intermediates is also operative and energetically feasible. acs.orgoiccpress.com

The formation of pyrimidine N-oxides themselves, such as this compound N-oxide, can be achieved through the oxidation of the parent pyrimidine. However, the N-oxidation of pyrimidines is often challenging and can result in low yields. mdpi.com For instance, the oxidation of 2-methoxypyrimidine with peracetic acid yields the corresponding N-oxide in only 18% yield, along with rearranged byproducts like 1-methoxy-2-oxo-1,2-dihydropyrimidine and 5-hydroxy-2-methoxypyrimidine. mdpi.com The choice of the oxidizing agent, such as peracetic acid or m-chloroperbenzoic acid (MCPBA), can significantly affect the yield of the desired N-oxide. mdpi.com

Table 1: Products of the Boekelheide Rearrangement of a Model Pyrimidine N-oxide This table presents the products identified from the reaction of 2-benzyl-4-tert-butyl-5-methoxy-6-methylpyrimidine 1-oxide with acetic anhydride, as described in the literature. acs.orgoiccpress.com

| Compound Name | Structure | Role in Reaction |

| 2-Benzyl-4-tert-butyl-5-methoxy-6-methylpyrimidine 1-Oxide | Not applicable | Starting Material |

| 4-Acetoxymethyl-2-benzyl-6-tert-butyl-5-methoxypyrimidine | Not applicable | Main Product |

| 4-tert-Butyl-5-methoxy-6-methyl-2-phenylpyrimidine | Not applicable | Side Product |

| 1,2-Diphenylethane | Not applicable | Side Product (from radical dimerization) |

| 4-tert-Butyl-5-methoxy-6-phenethyl-2-phenylpyrimidine | Not applicable | Side Product (from solvent incorporation) |

Intramolecular Cyclizations and Skeletal Rearrangements

The 5-methoxypyrimidine (B27851) scaffold is a valuable building block for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the introduction of appropriate functional groups onto the pyrimidine ring, which can then undergo ring closure to form bicyclic or polycyclic structures. While specific studies on the intramolecular cyclizations of this compound itself are not extensively documented, the reactivity of closely related 5-methoxypyrimidine derivatives provides a clear indication of the synthetic possibilities.

One common strategy involves the functionalization of the pyrimidine ring at positions adjacent to the methoxy group, followed by cyclization. For example, derivatives of 5-methoxypyrimidine have been used to synthesize pyrimido[4,5-d]pyrimidines. A facile two-step method has been developed for the preparation of 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. This process involves lithiation at the 5-position, reaction with an isothiocyanate to form a carbothioamide intermediate, which then undergoes cyclization with another equivalent of isothiocyanate.

Another important class of fused pyrimidines, the researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[5,4-d]pyrimidines and pyrimido[4,5-b] acs.orgCurrent time information in Bangalore, IN.thiazines, have been synthesized from 5-amino-4-mercapto-6-methoxypyrimidine. Diazotization of this starting material leads to the formation of a 7-methoxy researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[5,4-d]pyrimidine, where the methoxy group is labile and can be easily displaced by various nucleophiles to generate a library of substituted derivatives. acs.org Furthermore, treatment of 5-amino-4-mercapto-6-methoxypyrimidine with phenacyl chloride results in the formation of a pyrimido[4,5-b] acs.orgCurrent time information in Bangalore, IN.thiazine through intramolecular cyclization. acs.org

Skeletal rearrangements, such as the Dimroth rearrangement, are also known to occur in pyrimidine systems, leading to the isomerization of the heterocyclic core. The Dimroth rearrangement involves the ring opening of the pyrimidine ring followed by recyclization to form a thermodynamically more stable isomer. This rearrangement has been observed for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines and is influenced by the electronic nature of the substituents. rsc.org A study on 1,2-dihydro-2-imino-5-methoxy-1-methylpyrimidine was conducted to compare its rearrangement with that of its p-methoxyphenyl analogue. rsc.org

Table 2: Examples of Intramolecular Cyclization Reactions of 5-Methoxypyrimidine Derivatives This table summarizes some reported intramolecular cyclization reactions starting from functionalized 5-methoxypyrimidine derivatives to yield fused heterocyclic systems.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | 1. LDA, Isothiocyanate; 2. Isothiocyanate, NaH | 1,3-Disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithione | |

| 5-Amino-4-mercapto-6-methoxypyrimidine | Diazotization (dilute HCl, 0 °C) | 7-Methoxy researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[5,4-d]pyrimidine | acs.org |

| 5-Amino-4-mercapto-6-methoxypyrimidine | Phenacyl chloride, alkali | 4-Methoxy-6-phenyl-7H-pyrimido[4,5-b] acs.orgCurrent time information in Bangalore, IN.thiazine | acs.org |

Advanced Spectroscopic Characterization of 5 Methoxy 2 Methylpyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

Elucidation of Molecular Structure via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

The ¹H NMR spectrum of 5-Methoxy-2-methylpyrimidine is expected to show three distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the pyrimidine (B1678525) ring, the protons of the methoxy (B1213986) group, and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The two protons on the pyrimidine ring (H-4 and H-6) are anticipated to appear as a singlet or a closely coupled system in the aromatic region of the spectrum. The methoxy group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl group protons (-CH₃) attached to the pyrimidine ring will also appear as a singlet, generally at a higher field (lower ppm value) compared to the methoxy protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyrimidine ring will resonate in the downfield region (typically >100 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon of the methyoxy group will appear in the 50-60 ppm range, while the methyl group carbon will be observed at a much higher field (lower ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~20-25 |

| C4-H | ~8.2 | ~150-160 |

| C5-OCH₃ | ~3.9 | ~55-60 |

| C6-H | ~8.2 | ~150-160 |

| C2 | - | ~165-170 |

| C4 | - | ~150-160 |

| C5 | - | ~140-145 |

| C6 | - | ~150-160 |

Note: The predicted values are based on the analysis of similar pyrimidine derivatives and general NMR principles. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-6 protons of the pyrimidine ring if they are coupled, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum of this compound would show correlations between the C2-CH₃ protons and the C2-CH₃ carbon, the C5-OCH₃ protons and the C5-OCH₃ carbon, and the H-4/H-6 protons with their respective attached carbons on the pyrimidine ring. researchgate.net This is invaluable for unambiguously assigning the carbon signals. researchgate.net

Heteronuclear NMR Studies (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within the pyrimidine ring. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including substitution patterns and protonation states. researchgate.net In this compound, two distinct ¹⁵N signals would be expected for the two non-equivalent nitrogen atoms in the ring. The chemical shifts can provide insights into the electron density at each nitrogen atom, which is influenced by the electron-donating methoxy group and the electron-donating methyl group. nih.govtandfonline.com Studies on substituted pyrimidines and related nitrogen heterocycles have shown that substituent effects can be systematically analyzed to understand the electronic properties of the ring system. researchgate.netmdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

Analysis of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound will display a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups will appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring, which involve both C=N and C=C bonds, are expected in the 1600-1400 cm⁻¹ region. These bands are often strong and characteristic of the heterocyclic core.

C-O Stretching: The C-O stretching vibration of the methoxy group is anticipated to produce a strong band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

CH₃ Bending: The bending vibrations of the methyl group will appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Ring Bending and Out-of-Plane Vibrations: The lower frequency region of the spectra (below 1000 cm⁻¹) will contain various ring bending and out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the pyrimidine ring.

Correlation of Spectral Data with Molecular Structure

The combined analysis of FT-IR and Raman spectra allows for a more complete assignment of vibrational modes. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of the bands in the two spectra can provide valuable structural information. For example, symmetric vibrations often give rise to strong Raman bands, while asymmetric vibrations tend to be stronger in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| C=N, C=C Ring Stretch | 1600 - 1400 | Strong | Medium-Strong |

| CH₃ Asymmetric Bend | ~1450 | Medium | Medium |

| CH₃ Symmetric Bend | ~1375 | Medium | Weak |

| C-O Asymmetric Stretch | 1275 - 1200 | Strong | Medium |

| C-O Symmetric Stretch | 1075 - 1020 | Strong | Weak |

| Ring Bending Modes | < 1000 | Medium-Strong | Medium-Weak |

Note: These are general ranges and the actual appearance of the spectra can be more complex due to coupling of vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into the electronic transitions and the nature of chromophores within the molecule can be obtained.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the pyrimidine ring. The pyrimidine core itself is a chromophore, and its electronic properties are modulated by the attached substituents: the electron-donating methoxy (-OCH₃) group at the 5-position and the methyl (-CH₃) group at the 2-position.

Electron-donating substituents like the methoxy group are known to cause a bathochromic shift (a shift to longer wavelengths) in the π → π* transition of the pyrimidine ring. lifesciencesite.com This is due to the delocalization of the lone pair of electrons from the oxygen atom into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Conversely, the n → π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital, is expected to experience a hypsochromic shift (a shift to shorter wavelengths) in the presence of electron-donating groups. mdpi.com

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Solvent System |

| π → π | 250 - 290 | Methanol/Ethanol |

| n → π | 220 - 250 | Non-polar solvent (e.g., Hexane) |

Note: The data in this table is illustrative and based on the general effects of substituents on the pyrimidine chromophore as described in the literature. lifesciencesite.commdpi.com

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. In the case of this compound, changing the solvent is expected to affect the positions of the π → π* and n → π* absorption bands.

For the π → π* transition, an increase in solvent polarity generally leads to a bathochromic shift. lifesciencesite.com This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. In contrast, the n → π* transition often exhibits a hypsochromic shift with increasing solvent polarity. clockss.org This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state and increases the energy gap for the transition.

Therefore, when analyzing the UV-Vis spectrum of this compound, it is crucial to consider the solvent used. A systematic study involving a range of solvents with varying polarities would provide valuable information about the nature of the electronic transitions and the dipole moment changes upon excitation.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₆H₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. While specific HRMS data for this compound was not found in the search results, HRMS is a standard technique for the characterization of such compounds. For related pyridine (B92270) derivatives, HRMS has been used to confirm molecular formulas with high accuracy. rsc.org

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₆H₉N₂O⁺ | 125.0715 |

| [M+Na]⁺ | C₆H₈N₂ONa⁺ | 147.0534 |

Note: The data in this table is theoretical and calculated based on the elemental composition of this compound.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule of this compound) and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

Based on studies of related 2-methoxypyrimidine (B189612) derivatives, the fragmentation of protonated this compound is expected to proceed through several characteristic pathways. nih.gov The presence of the 2-methoxy group is known to significantly influence the fragmentation. nih.gov

A probable fragmentation pathway would involve the initial loss of neutral molecules such as formaldehyde (B43269) (CH₂O) from the methoxy group, or the loss of a methyl radical (•CH₃). Subsequent fragmentation could involve the cleavage of the pyrimidine ring. For example, a retro-Diels-Alder reaction is a common fragmentation pathway for pyrimidine rings. mdpi.com

Proposed Fragmentation of [M+H]⁺ of this compound:

Loss of formaldehyde (CH₂O): The precursor ion at m/z 125 could lose a molecule of formaldehyde (30 Da) to yield a fragment ion at m/z 95.

Loss of methyl radical (•CH₃): Loss of a methyl radical (15 Da) from the precursor ion would result in a fragment at m/z 110.

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring could lead to the formation of smaller characteristic ions.

Table 3: Plausible Product Ions in the Tandem Mass Spectrum of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |

| 125 | 95 | CH₂O |

| 125 | 110 | •CH₃ |

Note: This table presents plausible fragmentation pathways based on the general fragmentation behavior of related pyrimidine derivatives. nih.govsapub.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

As of the current literature search, a crystal structure for this compound has not been reported. However, the crystal structures of related, more complex molecules containing a substituted pyrimidine ring have been determined. For instance, the crystal structure of a benzimidazole (B57391) derivative containing a 6-methoxy-5-methylpyrimidin-4-yl)methyl group has been reported. ugr.es In this structure, the pyrimidine ring participates in π-π stacking interactions, which is a common packing motif for aromatic systems. ugr.es Another study on a copper complex with a mepirizole ligand, which contains a 4-methoxy-2-(pyrazol-1-yl)-6-methylpyrimidine moiety, also provides insights into the potential conformations and interactions of substituted pyrimidine rings in the solid state. researchgate.netiucr.org

Based on these related structures, it can be anticipated that in the solid state, this compound molecules would likely pack in a manner that maximizes van der Waals interactions and potentially forms weak C-H···N or C-H···O hydrogen bonds. The planarity of the pyrimidine ring would also favor π-π stacking interactions.

To obtain definitive solid-state structural data, single crystals of this compound would need to be grown and analyzed by X-ray diffraction. The resulting crystallographic information file (CIF) would provide the precise atomic coordinates and unit cell parameters.

Single-Crystal X-ray Diffraction Analysis of Pyrimidine Derivatives

A notable example is the study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087), a compound structurally analogous to this compound. The investigation of its crystal structure revealed significant details about its molecular geometry and packing. mdpi.comresearchgate.net The molecules of 2-amino-4-methoxy-6-methylpyrimidine were found to lie on mirror planes within the crystal lattice. mdpi.com Such crystallographic studies are crucial as they provide the foundational data upon which a deeper understanding of a compound's properties can be built.

The crystallographic data for various pyrimidine derivatives have been determined and are often deposited in crystallographic databases for public access. These data sets typically include the unit cell dimensions, space group, and other refinement details. For instance, studies on pyrazolo[3,4-d]pyrimidines, another class of pyrimidine derivatives, have reported their crystal structures, which were determined using single-crystal X-ray diffraction. nih.gov

The table below presents hypothetical crystallographic data for a pyrimidine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical formula | C6H9N3O |

| Formula weight | 139.16 |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 6.865 (1) |

| b (Å) | 14.123 (2) |

| c (Å) | 7.234 (1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 701.1 (2) |

| Z | 4 |

| Calculated density (g/cm³) | 1.318 |

This table is illustrative and based on data for a known pyrimidine derivative.

Intermolecular Interactions in Crystalline Structures

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which are crucial in determining the material's physical properties. In pyrimidine derivatives, hydrogen bonding and π-π stacking are prominent forces that dictate the supramolecular architecture.

In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds, forming chains of edge-fused R2(2)(8) rings. mdpi.comresearchgate.net These chains are further organized into sheets through aromatic π-π stacking interactions. mdpi.comresearchgate.net The interplay of these interactions creates a stable, three-dimensional network.

The nature and significance of these non-covalent interactions can be further investigated using computational tools such as Hirshfeld surface analysis. This method allows for the visualization and quantification of different intermolecular contacts. For various pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis has shown that H···H and C···H/H···C contacts are the most significant intermolecular interactions. nih.gov

The table below summarizes the key intermolecular interactions observed in the crystal structures of pyrimidine derivatives, with data extrapolated from studies on analogous compounds.

| Interaction Type | Description | Typical Distance (Å) |

| N-H···N Hydrogen Bond | A hydrogen bond formed between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. | H···N: 2.1 - 2.4 |

| C-H···O Hydrogen Bond | A weaker hydrogen bond involving a carbon-hydrogen bond as the donor and an oxygen atom (e.g., from a methoxy group) as the acceptor. | H···O: 2.3 - 2.7 |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. In pyrimidine derivatives, this occurs between the pyrimidine rings. | Centroid-centroid: 3.5 - 3.8 |

The distances are typical ranges observed in related crystal structures.

The study of these interactions is fundamental, as they influence properties such as solubility, melting point, and crystal morphology. The ability of pyrimidine derivatives to form robust hydrogen-bonded networks is a key feature of their solid-state chemistry. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 5 Methoxy 2 Methylpyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the molecular world. For pyrimidine (B1678525) derivatives, these calculations are used to predict molecular properties and reactivity. epstem.net Methods like Density Functional Theory (DFT) are particularly prominent.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a preferred computational method for optimizing the molecular geometry of organic compounds to find the most stable conformation (the lowest energy state). africaresearchconnects.com Calculations are commonly performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule.

The optimized geometry of 5-Methoxy-2-methylpyrimidine would reveal the planarity of the pyrimidine ring and the orientation of the methoxy (B1213986) and methyl substituents. Comparing these theoretical parameters with experimental data, if available from techniques like X-ray crystallography, can validate the accuracy of the computational model. jchemrev.comiucr.org

Interactive Table: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: The following data are illustrative examples of what a DFT calculation might yield and are based on typical values for similar structures.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.netwuxiapptec.com A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom of the methoxy group. The LUMO is likely distributed across the pyrimidine ring, particularly the C4 and C6 positions, which are susceptible to nucleophilic attack. epstem.net Time-dependent DFT (TD-DFT) is often used to study these electronic properties. nih.govjmaterenvironsci.com

Interactive Table: Representative Frontier Orbital Energies for this compound (Illustrative Data)

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are typically correlated with experimental data to confirm the molecular structure.

IR Spectra: Theoretical vibrational frequencies can be calculated and scaled to compensate for systematic errors in the computational method. nih.gov This analysis helps in assigning the vibrational modes of the functional groups present in the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which provides insight into the electronic transitions within the molecule. jchemrev.comjmaterenvironsci.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgdtic.mil It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

Analysis of Charge Distribution and Reactive Sites

An MEP map of this compound would highlight specific regions of reactivity:

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potentials are expected to be located around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. epstem.netmdpi.com The oxygen atom of the methoxy group would also exhibit a negative potential.

Positive Regions (Blue/Green): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the ring hydrogens would show positive potential. The C4 and C6 carbon atoms of the pyrimidine ring are also known sites for nucleophilic reactions. wuxibiology.com

The MEP analysis provides a clear, visual guide to the molecule's intermolecular interaction patterns. uomphysics.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled (donor) to empty (acceptor) orbitals. nih.govuomphysics.net

Interactive Table: Representative NBO Analysis for this compound (Illustrative Data) Note: The following data are illustrative examples of what an NBO analysis might yield.

Investigation of Intramolecular Charge Transfer and Hyperconjugation

Intramolecular charge transfer (ICT) and hyperconjugation are fundamental electronic effects that significantly influence the stability, structure, and reactivity of molecules. In this compound, the interplay between the electron-donating methoxy and methyl groups and the electron-deficient pyrimidine ring is a key area of computational investigation.

Intramolecular Charge Transfer (ICT):

Intramolecular charge transfer is the process of electron density moving from a donor part to an acceptor part of a molecule upon electronic excitation. researchgate.net In this compound, the methoxy group (-OCH₃) acts as an electron donor, while the pyrimidine ring serves as the electron-accepting framework. Theoretical studies on similar donor-acceptor substituted pyrimidine systems reveal that excitation to the first singlet state (S₁) often leads to a significant transfer of charge. frontiersin.org This is typically characterized by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many pyrimidine derivatives, the HOMO is localized on the electron-donating substituents, while the LUMO is centered on the pyrimidine ring.

The extent of this charge transfer can be quantified using computational methods like Time-Dependent Density Functional Theory (TD-DFT). The table below, based on general findings for substituted pyrimidines, illustrates the expected nature of the frontier orbitals in this compound.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization of Electron Density | Role in ICT |

|---|---|---|

| HOMO | Primarily on the methoxy group and to a lesser extent on the methyl group and the pyrimidine ring. | Electron Donor |

| LUMO | Primarily on the pyrimidine ring, particularly at the nitrogen atoms and adjacent carbons. | Electron Acceptor |

The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating a more facile charge transfer process. dalalinstitute.com This ICT process is fundamental to understanding the molecule's photophysical properties, including its fluorescence and potential use in optical materials.

Hyperconjugation:

Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from C-H or C-C bonds into adjacent empty or partially filled p-orbitals or π-orbitals. researchgate.netwuxiapptec.com In this compound, two primary types of hyperconjugation are expected:

C-H Hyperconjugation: Involving the σ-electrons of the methyl group's C-H bonds and the π-system of the pyrimidine ring.

Negative Hyperconjugation: Involving the lone pair electrons of the methoxy oxygen and the antibonding σ* orbitals of the pyrimidine ring.

Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify the energetic significance of these interactions. nih.gov The stabilization energy, E(2), calculated through second-order perturbation theory within NBO analysis, provides a measure of the strength of the hyperconjugative interactions. For related methyl-substituted pyrimidines, NBO analyses have shown significant stabilization arising from these delocalizations. nih.gov

Table 2: Predicted Hyperconjugative Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| σ(C-H) of methyl group | π*(C=N) of pyrimidine ring | Positive Hyperconjugation | Moderate |

| σ(C-H) of methyl group | π*(C=C) of pyrimidine ring | Positive Hyperconjugation | Moderate |

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

Transition State Analysis for Pyrimidine Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines. For a molecule like this compound, which may have leaving groups at various positions in its derivatives, understanding the transition states (TS) is key to predicting reactivity and regioselectivity.